molecular formula C19H16ClNO4S B6010616 3-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROPANOIC ACID

3-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROPANOIC ACID

Cat. No.: B6010616
M. Wt: 389.9 g/mol
InChI Key: DTHUYRKJCWKLQM-UHFFFAOYSA-N
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Description

3-[(3-Chloro-1-benzothiophen-2-yl)formamido]-3-(4-methoxyphenyl)propanoic acid is a complex organic compound that features a benzothiophene ring substituted with a chlorine atom, a formamido group, and a methoxyphenyl group

Properties

IUPAC Name

3-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-3-(4-methoxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO4S/c1-25-12-8-6-11(7-9-12)14(10-16(22)23)21-19(24)18-17(20)13-4-2-3-5-15(13)26-18/h2-9,14H,10H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTHUYRKJCWKLQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=C(C3=CC=CC=C3S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-chloro-1-benzothiophen-2-yl)formamido]-3-(4-methoxyphenyl)propanoic acid typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable halogenating agent.

    Chlorination: The benzothiophene ring is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Formamido Group Introduction: The formamido group is introduced via a formylation reaction, often using formic acid or formamide in the presence of a catalyst.

    Methoxyphenyl Group Addition: The methoxyphenyl group is added through a coupling reaction, such as a Suzuki-Miyaura coupling, using a boronic acid derivative and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the formamido group, converting it to an amine.

    Substitution: The chlorine atom on the benzothiophene ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(3-Chloro-1-benzothiophen-2-yl)formamido]-3-(4-methoxyphenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3-[(3-Bromo-1-benzothiophen-2-yl)formamido]-3-(4-methoxyphenyl)propanoic acid: Similar structure but with a bromine atom instead of chlorine.

    3-[(3-Chloro-1-benzothiophen-2-yl)formamido]-3-(4-hydroxyphenyl)propanoic acid: Similar structure but with a hydroxy group instead of a methoxy group.

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